3-(Cyclopentyloxy)-2-methylaniline
Overview
Description
3-(Cyclopentyloxy)-2-methylaniline is a chemical compound with the molecular weight of 177.25 . It is also known by its IUPAC name, 3-(cyclopentyloxy)phenylamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group attached to an aniline molecule via an ether linkage . The exact structural details would require more specific information or computational modeling .Scientific Research Applications
Synthesis and Antiviral Activity
A series of acyclic nucleosides mimicking the 2'-deoxyribose moiety were synthesized and evaluated for antiherpetic activity. One compound showed potent antiviral activity against herpes simplex virus type-1 (HSV-1), with good selectivity compared to acyclovir. This research highlights the potential of structurally similar compounds, like 3-(Cyclopentyloxy)-2-methylaniline, in developing new antiviral agents (Sekiyama et al., 1998).
Oxidative N-dealkylation and Cyclopropylamine Inactivation
Research on cyclopropylamines, which are structurally related to this compound, has shown that they inactivate cytochrome P450 enzymes during oxidative N-dealkylation. This study provides insights into the reaction mechanisms involving cyclopropylamines and their potential implications in drug metabolism and toxicity (Shaffer et al., 2001).
Synthesis of N-Alkyl Quaternary Ammonium Salts
The synthesis and characterization of N-alkyl-substituted quaternary ammonium salts derived from various heterocyclic compounds, which serve as precursors to cyanine dyes, have been described. Such research indicates the role of similar compounds in the development of dyes and imaging agents (Pardal et al., 2002).
DNA Methylation and Eukaryotic DNA Function
A study on the methylation of cytosine residues in eukaryotic DNA, resulting in 5-methylcytosine, suggests the importance of this modification in various biological processes, including transcription control and DNA repair. Research on compounds like this compound may contribute to understanding DNA methylation mechanisms and their implications in genetics and epigenetics (Ehrlich & Wang, 1981).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopentyloxy-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMNYLKZJZHITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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